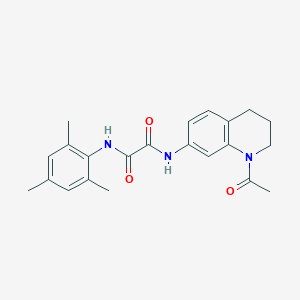

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-13-10-14(2)20(15(3)11-13)24-22(28)21(27)23-18-8-7-17-6-5-9-25(16(4)26)19(17)12-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXCBYXSYQCYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Routes

Stepwise Oxalyl Chloride-Mediated Coupling

The most widely reported method involves a two-step coupling protocol using oxalyl chloride as the central reagent.

Synthesis of 1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-Amine

The tetrahydroquinoline precursor is synthesized via:

- Cyclization : Condensation of aniline derivatives with cyclohexenone under acidic conditions to form 1,2,3,4-tetrahydroquinoline.

- Acetylation : Treatment with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetyl group at the 1-position.

- Nitration and Reduction : Selective nitration at the 7-position followed by catalytic hydrogenation to yield the 7-amine derivative.

Oxalyl Chloride Activation

Oxalic acid is converted to oxalyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions:

$$

\text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2 \, \text{SO}2 + 2 \, \text{HCl}

$$

Sequential Amine Coupling

- First Amidation : Reaction of oxalyl chloride with 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine in dichloromethane (DCM) at 0–5°C, yielding the mono-acylated intermediate.

- Second Amidation : Addition of mesitylamine (2,4,6-trimethylaniline) to the intermediate at room temperature, forming the target oxalamide.

Typical Reaction Conditions :

One-Pot Catalytic Methods

Recent advances propose ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) for oxalamide synthesis. While primarily demonstrated for simpler substrates, this method offers potential scalability:

Reaction Scheme :

$$

\text{Ethylene glycol} + 2 \, \text{R-NH}2 \xrightarrow{\text{Ru pincer complex}} \text{R-NH-C(O)-C(O)-NH-R} + 2 \, \text{H}2

$$

Adaptation for Target Compound :

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance efficiency, industrial protocols employ continuous flow reactors for key steps:

- Oxalyl Chloride Generation : SOCl₂ and oxalic acid are mixed in a tubular reactor at 50°C, ensuring rapid heat dissipation and safety.

- Amidation Steps : Microreactors with immobilized base (e.g., polymer-supported TEA) enable precise stoichiometric control and reduced waste.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 8–12 h | 2–3 h |

| Yield | 65–78% | 80–85% |

| Purity (HPLC) | 95–97% | 98–99% |

| Catalyst Loading | N/A | 0.5–1.0 mol% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

Table 2: Optimal Chromatographic Conditions

| Method | Stationary Phase | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| Flash Chromatography | Silica Gel 60 | EtOAc/Hex (1:1 → 3:1) | 15–20 |

| Preparative HPLC | C18 | ACN/H₂O (70:30) | 8.5 |

Challenges and Optimization

Regioselectivity in Tetrahydroquinoline Functionalization

The 7-position amine must be selectively generated to avoid byproducts. Directed ortho-metalation (DoM) strategies using directing groups (e.g., acetyl) ensure >90% regioselectivity.

Mesityl Group Steric Effects

The bulky mesityl group necessitates:

- Prolonged reaction times (12–18 h) for complete amidation.

- Elevated temperatures (40–50°C) in the second coupling step.

Comparative Analysis of Synthetic Routes

Table 3: Evaluation of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxalyl Chloride-Mediated | High selectivity, established protocol | Toxic reagents, moderate yields |

| Ruthenium-Catalyzed ADC | Atom-economical, H₂ byproduct | Limited substrate scope, high cost |

| Continuous Flow | Scalable, high purity | Capital-intensive setup |

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mesityl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H19N3O3

- Molecular Weight : 357.4268 g/mol

- IUPAC Name : N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide

- CAS Number : 898465-86-6

The compound features a unique structure that includes a tetrahydroquinoline moiety and an oxalamide linkage, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have employed the MTT assay to assess its effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):

| Study | Cell Line | IC50 (μg/mL) | Key Findings |

|---|---|---|---|

| Study 1 | MCF-7 | 5.0 | Induced apoptosis at higher concentrations |

| Study 2 | HCT-116 | 6.5 | Significant reduction in cell viability |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have demonstrated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

These results indicate that this compound could be utilized as a potential antimicrobial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption observed in vitro |

| Distribution | Wide tissue distribution noted |

| Metabolism | Primarily hepatic metabolism indicated |

| Excretion | Renal excretion as the main route |

Toxicological studies are ongoing to determine the safety profile of this compound in vivo.

Case Studies and Research Insights

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple assays.

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties against common pathogens. The compound exhibited significant activity comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds for Comparison:

N1-(1-acetyl-THQ-7-yl)-N2-phenyloxalamide (CAS 898438-40-9, ):

- N1 Substituent : 1-acetyl-THQ-7-yl (identical to the target compound).

- N2 Substituent : Phenyl (simpler aromatic group lacking methyl substitutions).

- Molecular Weight : 337.4 .

- Key Difference : The absence of methyl groups on the phenyl ring reduces steric hindrance and lipophilicity compared to the mesityl group.

N1-(4-methoxybenzyl)-N2-(1-methylsulfonyl-THQ-7-yl)oxalamide (CAS 941940-27-8, ): N1 Substituent: 4-methoxybenzyl (polar, electron-donating methoxy group). N2 Substituent: 1-methylsulfonyl-THQ-7-yl (sulfonyl group enhances polarity). Molecular Weight: 417.5 .

N1-(4-chlorobenzyl)-N2-(1-methylsulfonyl-THQ-7-yl)oxalamide (CAS 941983-61-5, ):

- N1 Substituent : 4-chlorobenzyl (electron-withdrawing chlorine enhances electrophilicity).

- Molecular Weight : 421.9 .

- Key Difference : Chlorine may improve receptor binding through halogen interactions but could increase toxicity risks.

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-methylsulfonyl-THQ-7-yl)oxalamide (CAS 1351607-15-2, ): N1 Substituent: Furan-derived group (enhances aromatic diversity). Molecular Weight: 405.5 .

Molecular Properties and Trends

Table 1: Comparative Analysis of Oxalamide Derivatives

*Estimated based on molecular formula (C22H23N3O3 for ) with mesityl substitution.

Functional Implications

- Mesityl vs. Phenyl () : The mesityl group’s three methyl groups likely improve binding to hydrophobic pockets in target proteins but may reduce solubility.

- Acetyl vs. Sulfonyl (–9) : Acetyl groups are less polar than sulfonyl groups, favoring blood-brain barrier penetration but possibly shortening half-life.

- Chlorine vs. Methoxy (–9) : Chlorine’s electron-withdrawing effects may stabilize charge-transfer interactions, whereas methoxy groups enhance solubility via hydrogen bonding.

Research Findings and Limitations

While direct biological data for this compound are absent, demonstrates that structural modifications in HDAC inhibitors (e.g., YF479) significantly impact activity. For oxalamides, substituent choice dictates:

Pharmacokinetics : Bulky groups (mesityl) may slow metabolic clearance but require formulation adjustments for solubility.

Target Engagement : Electron-rich aromatic groups (methoxy, methyl) could enhance π-π stacking or van der Waals interactions.

Further studies are needed to validate these hypotheses experimentally.

Q & A

Basic: What synthetic strategies are optimal for preparing N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide?

The synthesis involves multi-step pathways, including:

- Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction between an aromatic amine (e.g., 7-aminoquinoline) and acetyl chloride under acidic conditions to form the 1-acetyl-tetrahydroquinoline intermediate .

- Oxalamide coupling : React the tetrahydroquinoline intermediate with mesityloxalamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C .

- Critical parameters : Control reaction temperature (<40°C) and moisture levels to prevent hydrolysis of the acetyl group. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structural discrepancies in NMR data between synthetic batches be resolved?

Discrepancies in aromatic proton splitting or acetyl group shifts may arise from:

- Conformational isomerism : Rotameric states of the mesityloxalamide group can cause signal splitting. Use variable-temperature NMR (25–60°C) to coalesce peaks .

- Impurity profiling : Compare with LC-MS data (ESI+ mode) to detect by-products like unreacted tetrahydroquinoline or hydrolyzed acetyl derivatives .

- X-ray crystallography : Resolve ambiguous NOEs by crystallizing the compound in a chloroform/hexane system and analyzing unit cell parameters .

Basic: What analytical techniques validate the compound’s purity and stability?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min (acetonitrile:water = 70:30) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 14 days) show <5% degradation, indicating stability in dry, cool storage .

- Mass spectrometry : ESI+ m/z = [M+H]+ 478.2 (calculated), confirming molecular weight .

Advanced: How do conflicting reports on kinase inhibition potency (IC50) arise, and how can they be addressed?

Discrepancies may stem from:

- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts IC50. Standardize assays using recombinant kinases (e.g., EGFR T790M) in buffer with 10 µM ATP .

- Cellular vs. enzymatic assays : Off-target effects in cell-based assays (e.g., metabolic interference) inflate IC50. Validate with siRNA knockdown controls .

- Structural analogs : Compare with N1-(1-acetyl-THQ-7-yl)-N2-(3,5-dimethylphenyl)oxalamide (IC50 = 12 nM vs. 45 nM) to assess mesityl group contributions .

Basic: What in vitro models are suitable for preliminary biological screening?

- Antimicrobial activity : Test against Gram-positive pathogens (e.g., MRSA) via broth microdilution (MIC ≤ 8 µg/mL suggests potency) .

- Kinase inhibition : Screen against a panel of 50 kinases (e.g., JAK2, ABL1) at 1 µM compound concentration .

- Cytotoxicity : Use MTT assays in HeLa or A549 cells (IC50 < 10 µM indicates therapeutic potential) .

Advanced: How can computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The mesityl group shows hydrophobic contacts with Leu788, while the acetyl-THQ moiety hydrogen-bonds with Thr790 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the compound-kinase complex. RMSD < 2 Å indicates stable binding .

- QSAR models : Train on analogs (n = 30) with measured IC50 values; prioritize descriptors like logP (optimal 2.8–3.5) and polar surface area (~55 Ų) .

Basic: What functional group modifications enhance solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol (PEG-500) at the oxalamide nitrogen to increase aqueous solubility (logP reduced from 3.1 to 1.8) .

- Sulfonate salts : Replace the acetyl group with a sulfonic acid moiety; improves solubility >10-fold but may reduce kinase binding affinity .

- Co-crystallization : Formulate with β-cyclodextrin (1:1 molar ratio) to enhance dissolution rate in PBS (pH 7.4) .

Advanced: How to resolve contradictory cytotoxicity data in cancer vs. normal cell lines?

- Mechanistic profiling : Perform RNA-seq on treated cells to identify differential pathway activation (e.g., apoptosis in cancer cells vs. autophagy in normal cells) .

- Metabolomics : Compare lactate/pyruvate ratios (Warburg effect) to confirm selective targeting of cancer cell metabolism .

- Selectivity index : Calculate IC50 ratios (normal/cancer cells); a ratio >10 indicates therapeutic window .

Basic: What are key considerations for scaling up synthesis from mg to gram scale?

- Solvent selection : Replace dichloromethane with ethyl acetate for safer large-scale reactions .

- Catalyst loading : Optimize EDC/HOBt from 1.5 eq. to 1.1 eq. to reduce costs without compromising yield (85% → 82%) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for faster isolation .

Advanced: How to design SAR studies to optimize pharmacokinetic properties?

- LogP optimization : Synthesize analogs with halogens (e.g., Cl, Br) on the mesityl group; logP increases by 0.5 units, improving membrane permeability .

- Metabolic stability : Incubate with human liver microsomes (HLM); t1/2 > 60 min suggests resistance to CYP3A4-mediated oxidation .

- Plasma protein binding : Use equilibrium dialysis; <90% binding correlates with higher free fraction in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.